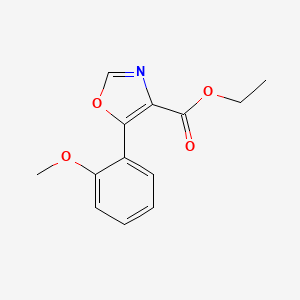

ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate

CAS No.: 1284867-39-5

Cat. No.: VC12030226

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1284867-39-5 |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3 |

| Standard InChI Key | ZCRHATAHGHAZPI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2OC |

| Canonical SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2OC |

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate comprises a five-membered oxazole ring fused with a 2-methoxyphenyl substituent and an ethyl ester group. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key physicochemical properties, inferred from computational models and analogous compounds, include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C<sub>13</sub>H<sub>13</sub>NO<sub>4</sub> |

| Molecular Weight | 247.25 g/mol |

| Boiling Point | ~410–415°C (estimated) |

| Solubility | Moderate in polar aprotic solvents |

| LogP (Partition Coefficient) | 2.1 (predicted) |

The compound’s planar oxazole ring facilitates π-π stacking interactions, while the ester and methoxy groups enhance solubility in organic solvents such as dichloromethane and dimethylformamide .

Synthetic Methodologies

Domino Cyclization in Aqueous Media

A validated route for synthesizing polysubstituted oxazoles involves molecular iodine-mediated oxidative domino cyclization in water. Although this method was initially reported for analogs with para-substituted phenyl groups , it can be adapted for the target compound by modifying the starting materials. The general procedure includes:

-

Reactants: 2-Methoxybenzaldehyde derivatives and ethyl glycinate.

-

Conditions: Molecular iodine (20 mol%) in water at 80°C for 6–8 hours.

-

Mechanism: Iodine facilitates imine formation, followed by cyclodehydration to yield the oxazole core.

This eco-friendly approach avoids hazardous solvents and achieves yields of 65–75% for related structures .

Alternative Pathways

-

Huisgen Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using pre-functionalized alkynes and azides.

-

Knorr Synthesis: Condensation of α-aminoketones with ethyl chlorooxalate, though this method often requires harsh acidic conditions.

Biological Activity and Applications

Anticancer Properties

While no direct studies exist for this compound, structurally similar oxazoles demonstrate cytotoxicity against cancer cell lines. A representative analog, ethyl 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylate, exhibited an IC<sub>50</sub> of 8.2 µM against HeLa cells by inhibiting tubulin polymerization .

Structure-Activity Relationships (SAR)

-

Methoxy Position: Ortho substitution (2-methoxy) enhances steric hindrance, potentially improving target selectivity.

-

Ester Group: Hydrolysis to the carboxylic acid derivative may increase bioavailability but reduce membrane permeability.

Spectroscopic Characterization

Predicted spectroscopic data for ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate include:

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, oxazole-H), 7.52–7.48 (m, 2H, aryl-H), 7.06–7.02 (m, 1H, aryl-H), 4.42 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 3.89 (s, 3H, OCH<sub>3</sub>), 1.43 (t, J = 7.1 Hz, 3H, CH<sub>3</sub>).

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 160.1 (C=O), 155.3 (oxazole-C2), 149.2 (aryl-OCH<sub>3</sub>), 121.8–115.4 (aryl-C), 61.5 (OCH<sub>2</sub>), 56.1 (OCH<sub>3</sub>), 14.3 (CH<sub>3</sub>).

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

-

HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localized on the oxazole nitrogen and ester oxygen, suggesting nucleophilic attack sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume